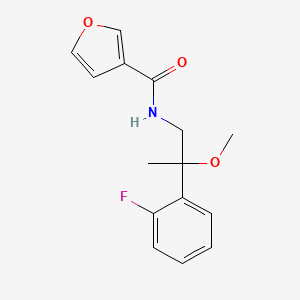

![molecular formula C20H17N3O5 B2591716 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide CAS No. 898409-56-8](/img/structure/B2591716.png)

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

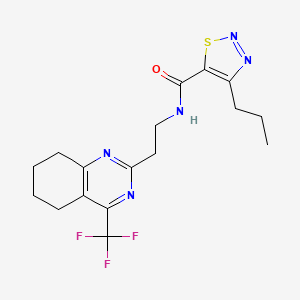

The compound “2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide” is a complex organic molecule. It contains a benzodioxin moiety, which is a type of organic compound that is part of many pharmacologically active agents . It also contains a pyrazinone moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals .

Synthesis Analysis

While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through multi-step organic reactions. For instance, benzodioxin derivatives can be synthesized through various methods, including the reaction of catechols with halogenated compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, benzodioxin and pyrazinone moieties can undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and redox reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods .

Applications De Recherche Scientifique

Electrochemical Energy Storage

Dihydrophenazine-based compounds: , which include the structure of AB00679850-01, have been studied for their electrochemical performances as cathodes in aqueous zinc-ion batteries (ZIBs) . These organic materials are valued for their high safety, low cost, design flexibility , and high theoretical specific capacity . The compound’s multi-electron redox characteristics and high discharge voltage make it a promising candidate for next-generation energy storage solutions .

Antibacterial Applications

Derivatives of the dihydrobenzodioxin moiety have been synthesized and evaluated for their antibacterial potential . These compounds, including AB00679850-01, have shown effectiveness against various bacterial strains by inhibiting essential bacterial enzymes, which could lead to new treatments for bacterial infections.

Enzyme Inhibition

The same derivatives have also been screened for their ability to inhibit enzymes like lipoxygenase . Lipoxygenase inhibitors are important in the treatment of inflammatory diseases and cancer, as they play a role in the regulation of the immune response.

Biofilm Inhibition

Research has indicated that certain dihydrobenzodioxin derivatives can inhibit the growth of bacterial biofilms . This is particularly significant in medical device manufacturing and in treating chronic infections, where biofilms can protect bacteria from antibiotics.

Material Science

The extended π-conjugated structure and stable redox-active centers of AB00679850-01 make it an interesting candidate for material science applications, particularly in the development of polymer-based cathodes with high performance for ZIBs .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c24-18(21-14-4-2-1-3-5-14)13-22-8-9-23(20(26)19(22)25)15-6-7-16-17(12-15)28-11-10-27-16/h1-9,12H,10-11,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXFCNAIACGLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)

![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)

![1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2591644.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2591646.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)